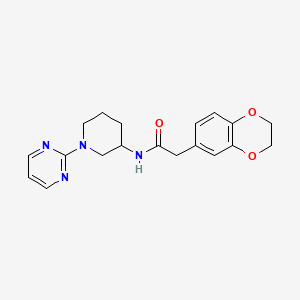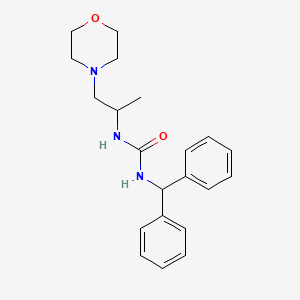![molecular formula C18H18FN3 B7050391 1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile](/img/structure/B7050391.png)
1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: A structurally similar compound with two fluorophenyl groups attached to a piperazine ring.
4-(2-Fluorophenyl)pyridine: A simpler analog with a fluorophenyl group attached to a pyridine ring.
Uniqueness
1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile is unique due to its combination of a fluorophenyl group, a pyridinyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3/c19-16-6-2-1-5-15(16)13-22-11-8-18(14-20,9-12-22)17-7-3-4-10-21-17/h1-7,10H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYVBJYPCCKSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propanamide](/img/structure/B7050313.png)
![1-[1-[3-(2,4-difluorophenyl)butanoyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B7050318.png)
![N-[(3-chloro-4-iodophenyl)methyl]-1-cyanocyclobutane-1-carboxamide](/img/structure/B7050326.png)
![8-bromo-N-[(1-cyclopropyltetrazol-5-yl)methyl]-3,4-dihydro-2H-chromen-4-amine](/img/structure/B7050341.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7050344.png)
![6-[4-(4-Propan-2-ylphenoxy)piperidine-1-carbonyl]pyridine-3-carboxylic acid](/img/structure/B7050350.png)
![5-[3-fluoro-3-(2-methylphenyl)pyrrolidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7050359.png)


![2-[Methyl-[[4-[(1-methylpyrazol-4-yl)methyl]morpholin-2-yl]methyl]amino]acetamide](/img/structure/B7050370.png)
![[4-(Dimethylamino)-2-fluorophenyl]-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]methanone](/img/structure/B7050383.png)
![2-Butan-2-yloxy-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7050402.png)
![1-[(2-Methyloxan-4-yl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile](/img/structure/B7050403.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile](/img/structure/B7050409.png)
